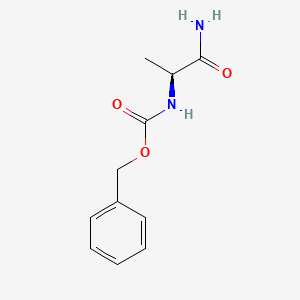

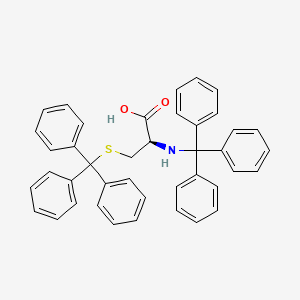

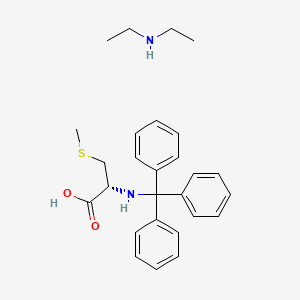

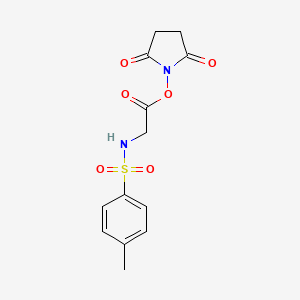

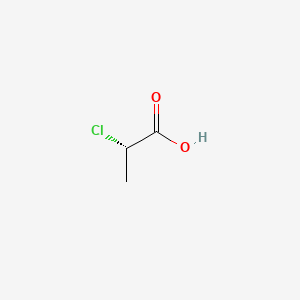

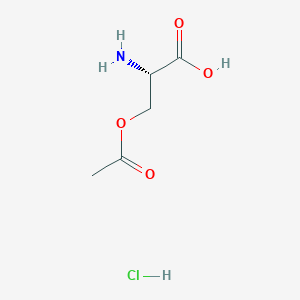

(S)-3-Acetoxy-2-aminopropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrochloric acid, a component of this compound, is a colorless solution with a distinctive pungent smell. It is classified as a strong acid and is a component of the gastric acid in the digestive systems of most animal species, including humans .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Hydrochloric acid, for example, is a colorless, transparent liquid that fumes in air if concentrated .Aplicaciones Científicas De Investigación

Synthesis and Conversion Applications

- (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride plays a role in the synthesis of various compounds. For example, it is involved in the synthesis of 3-amino-4-oxopropanoic acid hydrochloride (aspartate 1-semialdehyde hydrochloride), a labile α-aminoaldehyde, through the ozonolysis process. This compound is a stable cyclic form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).

Enantioselective Synthesis

- It is used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives, which are β-analogues of aromatic amino acids, can be prepared via electrophilic attack routes (Arvanitis et al., 1998).

Novel Access in Synthesis

- The compound is involved in novel synthesis methods, such as the preparation of L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. This process involves esterification, chloroformylation, and ammonolysis, showcasing the compound's versatility in chemical synthesis (Su Wei-ke, 2008).

Lipase-Catalyzed Enantiomer Separation

- The compound also finds application in lipase-catalyzed enantiomer separation processes. It is used in the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, demonstrating its utility in producing optically pure compounds (Kamal, Khanna, & Krishnaji, 2007).

Biochemical Applications

- In the field of biochemistry, it is employed in the production of 3-hydroxypropanoic acid (3-HP) from glycerol by metabolically engineered bacteria. 3-HP is a valuable chemical with wide industrial applications, such as in bioplastic production (Jers, Kalantari, Garg, & Mijakovic, 2019).

Chemo-enzymatic Routes

- It is utilized in chemo-enzymatic routes for preparing chiral compounds. For instance, it is used in the enzymatic preparation of S-isomer substrates employing Porcine pancreas lipase (PPL) as a biocatalyst. This showcases its role in producing chiral β-hydroxy acid (Zhao, Ma, Fu, & Zhang, 2014).

Water Sample Analysis

- In environmental science, the compound assists in the determination of 1-aminopropan-2-one in water samples, a component of dissolved sewage. This application highlights its role in environmental monitoring and analysis (Dawit, Williams, & Fitzsimons, 2001).

Mecanismo De Acción

Target of Action

O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants .

Mode of Action

The compound acts as a substrate for OASTL . It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate .

Biochemical Pathways

O-Acetyl-L-serine hydrochloride is involved in the biosynthesis of cysteine , a sulfur-containing amino acid . It is an intermediate in this process, which occurs in bacteria and plants . The compound is derived from serine and is converted into cysteine by OASTL .

Pharmacokinetics

It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine .

Result of Action

The primary result of the action of O-Acetyl-L-serine hydrochloride is the production of cysteine , a sulfur-containing amino acid . This is a crucial component of proteins and plays a vital role in various biological processes .

Action Environment

The action of O-Acetyl-L-serine hydrochloride is influenced by both internal and external environments . It is known to function as a signal molecule that can regulate the expression of specific gene clusters in response to environmental factors . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659847 |

Source

|

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66638-22-0 |

Source

|

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.